Benzyl(4-methoxypentyl)amine
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Overview
Description
Benzyl(4-methoxypentyl)amine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group attached to a 4-methoxypentylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzyl(4-methoxypentyl)amine typically involves the reaction of 4-methoxypentylamine with benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a one-pot reaction involving 4-methoxypentylamine, benzaldehyde, and hydrogen in the presence of a catalytic hydrogenation catalyst. This method simplifies the process and offers advantages such as high yield, good purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Benzyl(4-methoxypentyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: this compound can be converted to corresponding benzyl alcohols or carboxylic acids.
Reduction: The compound can be reduced to primary amines.
Substitution: Substitution reactions yield various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl(4-methoxypentyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of Benzyl(4-methoxypentyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Benzylamine: A simpler analog with a benzyl group attached to an amine.
4-Methoxybenzylamine: Contains a methoxy group on the benzyl ring.
N-Benzyl-1-(4-methoxyphenyl)-2-propylamine: A structurally related compound with similar functional groups
Uniqueness: Benzyl(4-methoxypentyl)amine is unique due to its specific combination of a benzyl group and a 4-methoxypentylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-benzyl-4-methoxypentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-12(15-2)7-6-10-14-11-13-8-4-3-5-9-13/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3 |
InChI Key |
DUQAXHPEUZJDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNCC1=CC=CC=C1)OC |
Origin of Product |
United States |
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